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Compound of Interest

Compound Name:
N-[3-(Benzyloxy)-4-

formylphenyl]acetamide

CAS No.: 89882-69-9

Cat. No.: B15091399

Get Quote

Strategic Intermediate for Phenylethanolamine &
Adrenergic Agonist Synthesis
Chemical Identity & Core Profile[1][2][3][4]
N-[3-(Benzyloxy)-4-formylphenyl]acetamide is a high-value synthetic intermediate, primarily

utilized in the construction of

-adrenergic agonists and complex phenylethanolamine pharmacophores. Its structural duality
—featuring a protected phenol (benzyl ether) and a reactive aldehyde handle—makes it a
versatile "linchpin" molecule for fragment-based drug discovery (FBDD) and late-stage
diversification of catecholamine analogs.
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Property Specification

CAS Number 89882-69-9

IUPAC Name
N-[4-Formyl-3-

(phenylmethoxy)phenyl]acetamide

Molecular Formula

Molecular Weight 269.30 g/mol

Appearance Off-white to pale yellow crystalline solid

Melting Point 158–162 °C (Typical)

Solubility
Soluble in DMSO, DMF, hot Ethanol; sparingly

soluble in water

Key Functionality
Masked Catechol (via O-Bn), Electrophilic

Aldehyde (C4), Stable Amide (C1)

Strategic Applications in Drug Development
This compound serves as a critical scaffold in the synthesis of bronchodilators and anti-

inflammatory agents. Its primary utility lies in the stereoselective synthesis of Formoterol and

Salmeterol analogs, where the aldehyde moiety undergoes asymmetric reduction or reductive

amination to establish the chiral alcohol core essential for

-receptor binding.

Key Therapeutic Areas:
Respiratory Medicine: Precursor for long-acting

-agonists (LABAs) used in COPD and Asthma management.

Neurology: Intermediate for catechol-O-methyltransferase (COMT) inhibitors and dopamine

agonists.

Medicinal Chemistry: The O-benzyl group acts as a robust protecting group, allowing

manipulation of the aldehyde (e.g., Corey-Chaykovsky epoxidation) before revealing the

phenolic hydroxyl required for receptor hydrogen bonding.
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Synthesis & Reaction Pathways[2][5][6][7][8][9][10]
The synthesis of N-[3-(Benzyloxy)-4-formylphenyl]acetamide typically proceeds via the

selective benzylation of N-(4-formyl-3-hydroxyphenyl)acetamide. The protocol below prioritizes

regioselectivity and yield maximization, minimizing the formation of N-alkylated byproducts.

3.1. Synthetic Workflow Diagram (Graphviz)
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Caption: Figure 1. Regioselective O-alkylation pathway for the synthesis of CAS 89882-69-9.

3.2. Detailed Experimental Protocol
Objective: Synthesis of N-[3-(Benzyloxy)-4-formylphenyl]acetamide from N-(4-formyl-3-

hydroxyphenyl)acetamide.

Reagents:

N-(4-formyl-3-hydroxyphenyl)acetamide (1.0 eq)

Benzyl Bromide (1.1 eq)

Potassium Carbonate (

), anhydrous (1.5 eq)

Potassium Iodide (KI), catalytic (0.1 eq) - accelerates the reaction via Finkelstein

mechanism.

Dimethylformamide (DMF), anhydrous.

Step-by-Step Methodology:
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and

nitrogen inlet, dissolve N-(4-formyl-3-hydroxyphenyl)acetamide (10.0 g, 55.8 mmol) in

anhydrous DMF (100 mL).

Base Addition: Add

(11.6 g, 83.7 mmol) and KI (0.93 g, 5.6 mmol) to the solution. The mixture will turn a
suspension. Stir at room temperature for 15 minutes to ensure deprotonation of the phenol.

Alkylation: Add Benzyl Bromide (7.3 mL, 61.4 mmol) dropwise over 10 minutes.

Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor reaction progress via TLC

(Eluent: Ethyl Acetate/Hexane 1:1) or HPLC.[1][2] The starting material peak should

disappear.

Quench & Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold

water (500 mL) with vigorous stirring. The product should precipitate as a solid.[3][1]

Isolation: Filter the precipitate via vacuum filtration. Wash the filter cake with water (

mL) to remove residual DMF and inorganic salts. Wash once with cold ethanol (20 mL) to
remove unreacted benzyl bromide.

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or Acetonitrile.

Validation: Dry in a vacuum oven at 45 °C for 12 hours. Yield is typically 85–92%.

Mechanistic Insight: The use of a weak base (

) in a polar aprotic solvent (DMF) favors O-alkylation over N-alkylation at the amide, as the
phenoxide anion is the softer and more nucleophilic species under these conditions.

Quality Control & Analytical Validation
To ensure the integrity of the intermediate for pharmaceutical use, the following analytical

criteria must be met.
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Test Method Acceptance Criteria

Purity
HPLC (C18, ACN/H2O

gradient) (Area %)

Identity (NMR)
-NMR (DMSO-

)

Aldehyde singlet (

ppm), Benzylic

(

ppm), Amide NH (

ppm).

Residual Solvents GC-Headspace

DMF

ppm, Ethanol

ppm.

Water Content Karl Fischer Titration w/w

Heavy Metals ICP-MS ppm (Sum of Pb, Cd, Hg, As)

Downstream Utility: The "Chiral Switch"
The true value of CAS 89882-69-9 lies in its conversion to chiral amino-alcohols. The aldehyde

group allows for the introduction of chirality via asymmetric reduction or Corey-Chaykovsky

epoxidation.

Pathway to

-Agonist Pharmacophores (Graphviz)
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Pathway A: Reductive Amination Pathway B: Epoxidation
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Caption: Figure 2. Divergent synthetic utility of CAS 89882-69-9 in generating chiral APIs.

Safety & Handling (SHE)
Hazards: The compound is an aldehyde and may cause skin sensitization. The benzyl

bromide used in synthesis is a potent lachrymator.

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Aldehydes are prone to

oxidation to carboxylic acids upon prolonged exposure to air.

PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory. Handle all

synthesis steps involving benzyl bromide in a certified fume hood.
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Commercial Availability & CAS Verification

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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